molecular formula C14H20N2O B1369819 1-(2,5-Dimethylbenzoyl)piperidin-4-amine

1-(2,5-Dimethylbenzoyl)piperidin-4-amine

Cat. No.: B1369819
M. Wt: 232.32 g/mol
InChI Key: ZAJHTJKOXYRELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethylbenzoyl)piperidin-4-amine is a piperidine derivative featuring a 2,5-dimethylbenzoyl group attached to the piperidin-4-amine scaffold. The dimethylbenzoyl moiety likely influences electronic and steric properties, impacting binding affinity, selectivity, and metabolic stability. Piperidin-4-amine derivatives are frequently explored in drug discovery due to their versatility in targeting enzymes, receptors, and transporters involved in diseases such as cancer, neurodegenerative disorders, and viral infections.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-(2,5-dimethylphenyl)methanone

InChI

InChI=1S/C14H20N2O/c1-10-3-4-11(2)13(9-10)14(17)16-7-5-12(15)6-8-16/h3-4,9,12H,5-8,15H2,1-2H3

InChI Key

ZAJHTJKOXYRELJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCC(CC2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent/Modification Biological Target/Activity Key Data/IC50 Reference
RB-005 (1-(4-octylphenethyl)piperidin-4-amine) 4-octylphenethyl group Sphingosine kinase 1 (SphK1) inhibitor IC50 = 3.6 µM
Compound 9 (1-[3-(3,5-difluorophenyl)quinolin-4-yl]piperidin-4-amine) Quinolin-4-yl with difluorophenyl HIV-1 reverse transcriptase M+H = 340.2
1-(3-chlorobenzyl)piperidin-4-amine 3-chlorobenzyl group Cholinesterase (Alzheimer’s research) Synthesized via microwave-assisted methods
Radiobrominated Probe 2 (1-{5-bromo-2-[5-(2-methoxyethoxy)-1H-benzimidazol-1-yl]quinolin-8-yl}piperidin-4-amine) Brominated benzimidazole-quinoline PDGFRβ imaging agent High affinity for PDGFRβ
1-(2,5-difluorobenzoyl)piperidin-4-amine (hydrochloride) 2,5-difluorobenzoyl group Unknown (structural analog) Mol. weight: 276.72
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine Pyrazole-sulfonyl group Unknown (catalogued building block) Mol. weight: 258.34

Key Comparative Analyses

Substituent Effects on Target Selectivity
  • RB-005 : The bulky 4-octylphenethyl group enhances selectivity for SphK1, critical for its role in sphingolipid metabolism and cancer therapy .
  • Compound 9: The quinoline core and difluorophenyl substituent likely improve binding to HIV-1 reverse transcriptase via π-π stacking and hydrophobic interactions .
  • 1-(2,5-Dimethylbenzoyl)piperidin-4-amine : The electron-donating methyl groups on the benzoyl ring may enhance metabolic stability compared to halogenated analogs (e.g., 2,5-difluoro derivative in ), but reduce electrophilic reactivity.
Pharmacokinetic and Physicochemical Properties
  • Radiobrominated Probes: Bromine incorporation (e.g., Probe 2) improves radiolabeling efficiency for PET imaging but may increase molecular weight and affect biodistribution compared to non-halogenated analogs .
  • Sulfonylpyrazole Derivatives : Sulfonyl groups (e.g., in ) improve aqueous solubility but may reduce cell permeability due to increased polarity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.